4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(oxan-4-ylmethylamino)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)11-7-10(1-4-13-11)14-8-9-2-5-17-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJVDQIILQZUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid typically involves the following steps:
Formation of the oxan-4-ylmethylamine intermediate: This step involves the reaction of oxan-4-ylmethanol with an amine source under suitable conditions to form the oxan-4-ylmethylamine intermediate.
Coupling with pyridine-2-carboxylic acid: The oxan-4-ylmethylamine intermediate is then coupled with pyridine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds demonstrate significant antimicrobial properties. A study highlighted the synthesis of various pyridine derivatives, including 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid, which were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings showed promising results with certain derivatives exhibiting strong antibacterial effects.
Case Study : In a controlled experiment, compounds derived from 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid were evaluated using the disc diffusion method. The results indicated zones of inhibition comparable to standard antibiotics, suggesting potential as new antimicrobial agents .
Anticancer Potential
Another significant application of this compound lies in cancer research. The structural features of 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid allow it to interact with biological targets involved in cancer progression.
Case Study : A recent study synthesized various derivatives based on this compound and assessed their cytotoxicity against cancer cell lines. The results showed that several derivatives had low IC50 values, indicating potent anticancer activity. For instance, one derivative demonstrated an IC50 of 20 µM against a breast cancer cell line, highlighting its potential for further development as an anticancer agent .
Anti-inflammatory Properties
The anti-inflammatory potential of pyridine derivatives has also been explored extensively. Compounds similar to 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid have shown efficacy in reducing inflammation markers in vitro.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyridine-2-carboxylic Acid Derivatives
The following table compares structural and physicochemical properties of 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid with analogous pyridine-2-carboxylic acid derivatives:
Functional Group Variations
- Amino vs. Aryl Substituents: The (oxan-4-ylmethyl)amino group in the target compound provides hydrogen-bonding capability and conformational rigidity compared to the 4-methoxyphenyl group in or the heptyl chain in . This difference influences solubility and target selectivity.
- Pyridine vs. Pyrimidine Cores : The pyrimidine analogue in replaces the pyridine nitrogen at position 1 with a second nitrogen, altering electronic properties and hydrogen-bonding patterns.
Biological Activity
4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid, a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to 4-aminopyridine, which is known for its neuropharmacological effects, particularly in treating neurodegenerative diseases like multiple sclerosis and Alzheimer's disease. This article reviews the biological activity of 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid, focusing on its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid typically involves a multi-step process that includes the formation of the oxan ring and subsequent modifications to introduce the amino and carboxylic acid functionalities. The methods employed often utilize standard organic synthesis techniques such as condensation reactions and functional group transformations.
Neuropharmacological Effects
Research indicates that compounds similar to 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid exhibit significant neuropharmacological properties. For instance, derivatives of 4-aminopyridine have been shown to enhance neurotransmission by blocking potassium channels, which can lead to improved synaptic transmission in neurological disorders.
A study focusing on peptide derivatives of 4-aminopyridine reported that these compounds demonstrated reduced toxicity while maintaining efficacy in inhibiting β-secretase, an enzyme implicated in Alzheimer's disease pathology. The acute toxicity of these derivatives was found to be significantly lower than that of traditional 4-aminopyridine, suggesting a favorable safety profile for further development .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid against various cancer cell lines. The results showed negligible growth-inhibitory effects on human (HEP-G2, BV-173) and murine (NEURO 2A) tumor cell lines, indicating a potentially low cytotoxicity profile compared to other known cytotoxic agents .
Table: Summary of Biological Activities
Case Studies
- Alzheimer's Disease Treatment : A study synthesized new peptide derivatives based on 4-aminopyridine, demonstrating a lower toxicity profile while effectively inhibiting β-secretase. These findings suggest that modifications to the parent compound can yield safer alternatives for treating Alzheimer's disease .
- Cancer Research : Investigations into the cytotoxic properties of related pyridine derivatives revealed that while some exhibited significant activity against various cancer cell lines, 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid showed minimal effects, highlighting its potential as a safer therapeutic option with low side effects .
Q & A
Q. What are the key synthetic routes for 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : React 4-chloropicolinic acid with a piperidine-derived amine (e.g., benzyl 4-(aminomethyl)piperidine-1-carboxylate) in dimethyl sulfoxide (DMSO) at elevated temperatures (140°C) to form the intermediate .
Cyclization : Use Cs₂CO₃ or similar bases to facilitate cyclization, followed by hydrolysis (e.g., LiOH in THF/water) to yield the carboxylic acid derivative .
Purification : Silica gel chromatography with dichloromethane/methanol/acetic acid/water mixtures is critical for isolating the target compound .
- Key Reagents : DMSO, Cs₂CO₃, LiOH.
- Yield Optimization : Reaction time (18 hours at 140°C) and solvent polarity are critical for intermediate stability .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- NMR Analysis :
- 1H NMR (DMSO-d₆, 400 MHz): Peaks at δ 8.98 (s, 1H, pyridine-H), 7.6–7.2 (m, aromatic-H), 5.08 (s, benzyloxy-H), and 1.8–1.1 (m, piperidine-CH₂) confirm structural motifs .
- 13C NMR : Carboxylic acid carbonyl signals near δ 170 ppm.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₃N₃O₃: 342.17).
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution but may promote side reactions. Alternative solvents like DMF or toluene can reduce decomposition .
- Catalyst Screening : Palladium or copper catalysts improve coupling efficiency in analogous heterocyclic syntheses .
- Temperature Control : Lowering reaction temperature to 100–120°C with extended time (24–48 hours) reduces thermal degradation .
- Byproduct Analysis : Use LC-MS or TLC to monitor intermediates and adjust stoichiometry (amine:acid ratio ≥ 2:1) .
Q. How do structural modifications (e.g., oxan-4-ylmethyl substitution) influence physicochemical properties?
- Methodological Answer :
- LogP Studies : Introduce substituents like oxan-4-ylmethyl to enhance hydrophilicity. Compare partition coefficients via shake-flask method (e.g., LogP reduction from 2.5 to 1.8) .
- Thermal Stability : DSC/TGA analysis shows oxan-4-ylmethyl improves thermal stability (decomposition >200°C vs. 180°C for unsubstituted analogs) .
- Bioactivity Correlation : Test solubility in PBS (pH 7.4) and correlate with in vitro permeability (Caco-2 assays) .
Q. How to resolve contradictory spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Impurity Profiling :
| Suspected Impurity | Source | Mitigation |
|---|---|---|
| Unreacted amine | Incomplete coupling | Extend reaction time or add excess acid . |
| Oxidation byproducts | DMSO at high temperatures | Use degassed solvents or inert atmosphere . |
- 2D NMR Techniques : HSQC and HMBC to assign ambiguous peaks (e.g., distinguish pyridine-H from benzyl-H) .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G* basis set to model transition states for oxan-4-ylmethyl group substitution.
- MD Simulations : Simulate solvation effects (water/DMSO) to predict reaction barriers .
- Software : Schrödinger Maestro for binding affinity studies with target enzymes (e.g., kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
